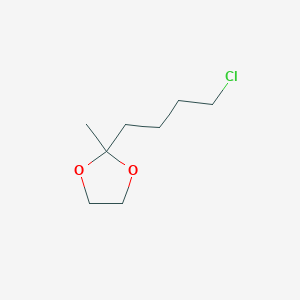

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is a chemical compound used in the synthesis of C-chlorobutylpyrogallol arene .

Synthesis Analysis

The synthesis of this compound involves a reaction with methyl 3-hydroxybenzoate in DMF, followed by the addition of potassium carbonate and 2-(4-chlorobutyl)-1,3-dioxalane. The reaction mixture is then heated at 80°C for 18 hours .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane is represented by the empirical formula C7H13ClO2 . The molecular weight of the compound is 164.63 .Chemical Reactions Analysis

The compound is likely to undergo reactions similar to other chloroalkanes. For instance, it can participate in electrophilic substitution reactions with benzene in the presence of an aluminium chloride catalyst . It can also undergo halogenation reactions, which require a catalyst to activate the halogen .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature. It has a refractive index of 1.457 and a density of 1.109 g/mL at 20°C. It boils at 56-58°C under a pressure of 0.1 mmHg .Aplicaciones Científicas De Investigación

Chromatography

The compound is utilized in chromatography , a technique essential for separating mixtures in the lab. Its unique properties may improve the efficiency of chromatographic processes by acting as a stabilizing agent for sensitive compounds during separation .

Mass Spectrometry

In mass spectrometry , this chemical serves as a sample manipulation agent. It can help in the preparation of samples by providing a stable environment that preserves the integrity of the molecules being analyzed .

Synthesis of Benzene Derivatives

It’s used in the synthesis of benzene derivatives, showcasing its versatility in synthetic chemistry. Advanced techniques, such as hydrochlorination using cobalt catalysts, demonstrate its role in creating complex organic compounds.

Molecular Electronics

The structural similarities of “2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane” with other benzene derivatives suggest its potential application in molecular electronics . Research in this field could lead to the development of single-molecule conductance in electronic devices.

Environmental Remediation

This compound may be involved in the catalytic oxidation of chlorinated benzenes, providing insights into environmental remediation techniques. Such applications are crucial for the detoxification of harmful substances in the environment.

Ultrasonic Treatment

Antioxidant Properties

In the medical field, derivatives of this compound may scavenge free radicals, offering stability and protection without damaging cellular components like membrane lipids, proteins, and DNA .

Material Science

Lastly, in material science , “2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane” could be used to modify the properties of materials, enhancing their performance for specific applications, such as increasing the durability or flexibility of synthetic polymers .

Mecanismo De Acción

The mechanism of action for this compound involves electrophilic substitution reactions. The electrophile, in this case, is formed by the reaction between the chloromethane and the aluminium chloride catalyst . The electrophile then reacts with benzene, resulting in the substitution of a hydrogen atom on the benzene ring .

Safety and Hazards

Direcciones Futuras

The influence of a terminal chlorine substituent on the solvolysis of ethyl chloroformate has been studied, and similar studies could be conducted on 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane . This could provide valuable insights into the reactivity and potential applications of this compound in various chemical reactions.

Propiedades

IUPAC Name |

2-(4-chlorobutyl)-2-methyl-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-8(4-2-3-5-9)10-6-7-11-8/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFCAKKBRLTNFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)

![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)

![2-(4-Fluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2359977.png)

![[2-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B2359979.png)

![3-(4-fluorophenyl)-1-isobutyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2359982.png)